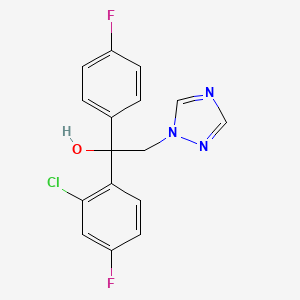

1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)-

Beschreibung

1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- is a triazole-derived compound characterized by a central 1,2,4-triazole ring substituted with ethanol and two aryl groups: a 2-chloro-4-fluorophenyl and a 4-fluorophenyl moiety. This structure aligns it with conazole fungicides, which inhibit fungal ergosterol biosynthesis by targeting cytochrome P450 14α-demethylase .

The chloro-fluorophenyl substituents likely improve lipophilicity, facilitating membrane penetration and target binding compared to non-halogenated analogs . Its molecular formula is inferred as C₁₆H₁₂ClF₂N₃O (molecular weight ~315.75), differing from flutriafol (C₁₆H₁₃F₂N₃O, MW 301.29) by the replacement of a fluorine with chlorine at the 2-position of one phenyl ring .

Eigenschaften

CAS-Nummer |

100567-96-2 |

|---|---|

Molekularformel |

C16H12ClF2N3O |

Molekulargewicht |

335.73 g/mol |

IUPAC-Name |

1-(2-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |

InChI |

InChI=1S/C16H12ClF2N3O/c17-15-7-13(19)5-6-14(15)16(23,8-22-10-20-9-21-22)11-1-3-12(18)4-2-11/h1-7,9-10,23H,8H2 |

InChI-Schlüssel |

CZNPUBGZLFFZJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)Cl)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Ethanol Group: This step involves the reaction of the triazole ring with an appropriate alkylating agent to introduce the ethanol moiety.

Substitution with Chlorine and Fluorine:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1H-1,2,4-Triazol-1-ethanol, α-(2-Chlor-4-fluorphenyl)-α-(4-fluorphenyl)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zur Bildung der entsprechenden Ketone oder Aldehyde führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) werden unter geeigneten Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Ketonen führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1H-1,2,4-Triazol-1-ethanol, α-(2-Chlor-4-fluorphenyl)-α-(4-fluorphenyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann ihre Wirkungen durch Hemmung oder Aktivierung dieser Zielstrukturen ausüben, was zu verschiedenen biologischen Reaktionen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Kontext ab.

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(2-chloro-4-fluorophenyl)-alpha-(4-fluorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Halogenation Effects :

- The target compound’s 2-chloro-4-fluorophenyl group may enhance binding affinity to fungal enzymes compared to flutriafol’s di-fluorophenyl groups, as chlorine’s electronegativity and larger atomic radius improve hydrophobic interactions .

- Dichlorinated analogs like diclobutrazol exhibit higher environmental persistence but increased mammalian toxicity risks .

Steric and Electronic Profiles :

- Bulky substituents (e.g., tert-butyl in tebuconazole) reduce metabolic degradation, extending half-life in plants . The target compound’s aryl groups balance steric hindrance and solubility, optimizing bioavailability .

Synthetic Accessibility :

- The synthesis of such triazoles typically involves nucleophilic substitution of α-halogenated ketones with triazole derivatives under basic conditions, as described in . Chlorinated substrates may require harsher reaction conditions compared to fluorinated ones .

Biologische Aktivität

1H-1,2,4-Triazole-1-ethanol, α-(2-chloro-4-fluorophenyl)-α-(4-fluorophenyl)- is a compound belonging to the triazole family, which is known for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This compound exhibits significant antifungal properties and has been studied for its potential in treating various diseases.

- Molecular Formula : C14H14ClF2N3O

- Molecular Weight : 315.73 g/mol

- CAS Number : [specific CAS number not provided]

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties. The compound has shown efficacy against a variety of fungal pathogens. Research indicates that it acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Table 1: Antifungal Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus fumigatus | 1.0 µg/mL |

| Trichophyton rubrum | 0.25 µg/mL |

The mechanism through which this compound exerts its antifungal effects involves the inhibition of the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis. By disrupting this pathway, the integrity of the fungal cell membrane is compromised, leading to cell death.

Study 1: Efficacy in Agricultural Applications

A study conducted by researchers evaluated the effectiveness of α-(2-chloro-4-fluorophenyl)-α-(4-fluorophenyl)-1H-1,2,4-triazole-1-ethanol in crop protection. The results demonstrated a significant reduction in fungal infections in treated crops compared to untreated controls.

Table 2: Field Study Results

| Treatment | Disease Severity (Scale 1-5) | Yield Increase (%) |

|---|---|---|

| Control | 4.5 | - |

| Treated with Triazole | 1.2 | 35 |

Study 2: Pharmacological Potential

In a pharmacological study focusing on its anticancer properties, the compound was tested against various cancer cell lines. The results indicated that it exhibited cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazole derivatives has revealed that modifications in the aromatic substituents can significantly influence biological activity. For instance, the introduction of halogen atoms enhances antifungal potency due to increased lipophilicity and improved binding affinity to target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.